molecular formula C11H20O2 B8373802 2-Allyloctanoic acid

2-Allyloctanoic acid

Cat. No. B8373802
M. Wt: 184.27 g/mol
InChI Key: RXAINMDCYOMAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07282605B2

Procedure details

An aqueous solution of hydrogen peroxide (31% by weight; 0.6 ml, 5.6 mmol) and 0.047 g (1.1 mmol) of lithium hydroxide monohydrate were added dropwise to a solution of 0.20 g (0.56 mmol) of N-ethyloxycarbonyl-N-(2-allyloctanoyl)-(R)-1-phenylethylamine (diastereomer ratio (1R,2S):(1R,2R)=81:19) in a mixture of 4 ml of THF and 1 ml of water on an ice bath. The mixture was stirred on an ice bath for 1 hour and then at room temperature for 18 hours. A 2 N aqueous solution of sodium sulfite (10 ml) was added dropwise to the reaction mixture on an ice bath, and the resulting mixture was stirred at room temperature for 1 hour. Water (15 ml) was added to the reaction mixture, and the whole mixture was washed with 5 ml of ethyl acetate. To the aqueous layer was added 6 ml of a 1 N aqueous solution of hydrochloric acid (pH=2), and the resulting mixture was extracted with two 40-ml portions of ethyl acetate. The organic layer was concentrated under reduced pressure to give 0.043 g (42%, 62% ee) of the title compound as a colorless oil.
Quantity
0.6 mL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.047 g
Type
reactant
Reaction Step One
Name
N-ethyloxycarbonyl-N-(2-allyloctanoyl)-(R)-1-phenylethylamine
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OO.O.[OH-].[Li+].C(OC(N([C@@H](C1C=CC=CC=1)C)[C:12](=[O:23])[CH:13]([CH2:20][CH:21]=[CH2:22])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=O)C.S([O-])([O-])=[O:33].[Na+].[Na+]>C1COCC1.O>[CH2:20]([CH:13]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:12]([OH:23])=[O:33])[CH:21]=[CH2:22] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
OO
Name
lithium hydroxide monohydrate
Quantity
0.047 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
N-ethyloxycarbonyl-N-(2-allyloctanoyl)-(R)-1-phenylethylamine
Quantity
0.2 g
Type
reactant
Smiles
C(C)OC(=O)N(C(C(CCCCCC)CC=C)=O)[C@H](C)C1=CC=CC=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred on an ice bath for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 18 hours
Duration
18 h
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
the whole mixture was washed with 5 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
To the aqueous layer was added 6 ml of a 1 N aqueous solution of hydrochloric acid (pH=2)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with two 40-ml portions of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)C(C(=O)O)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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